3,4-Pyridinedicarboxylic anhydride serves as a versatile building block for the synthesis of diverse heterocyclic compounds, which are molecules containing various atoms in their ring structures. Its reactivity allows condensation reactions with various amine and alcohol functionalities, leading to the formation of complex heterocycles with potential applications in pharmaceuticals, materials science, and other fields. For instance, research has described its use in the synthesis of fused pyridoquinoline derivatives with potential antitumor activity [].
Furo[3,4-c]pyridine-1,3-dione is a heterocyclic compound characterized by a fused pyridine and furan ring structure. It has the molecular formula C7H3N O4 and is recognized for its unique bicyclic framework, which contributes to its chemical reactivity and biological properties. The compound features two carbonyl groups at the 1 and 3 positions of the pyridine ring, which are critical for its reactivity in various chemical transformations and interactions with biological systems .
PDCA is considered a mild irritant and may cause skin and eye irritation upon contact. It is also suspected to be a respiratory irritant []. Proper personal protective equipment (PPE) should be worn when handling PDCA.
While specific toxicity data for PDCA is limited, similar anhydrides can be corrosive and harmful upon inhalation or ingestion []. Always refer to the Safety Data Sheet (SDS) for detailed handling and disposal information for PDCA.
Furo[3,4-c]pyridine-1,3-dione exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:
Furo[3,4-c]pyridine-1,3-dione can be synthesized through several methods:
These methods allow for the efficient production of furo[3,4-c]pyridine-1,3-dione and its derivatives.
Furo[3,4-c]pyridine-1,3-dione finds applications in various fields:
Studies on furo[3,4-c]pyridine-1,3-dione interactions focus on its binding affinities and mechanisms of action:
These studies are crucial for understanding the therapeutic potential of furo[3,4-c]pyridine-1,3-dione.
Furo[3,4-c]pyridine-1,3-dione shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Furo[2,3-b]pyridine | Bicyclic | Contains different ring fusion leading to varied reactivity. |
| Furo[3,2-b]pyridine | Bicyclic | Exhibits different electronic properties due to ring structure. |
| Pyrido[2,3-b]quinoline | Polycyclic | More complex structure; known for distinct biological activities. |
| Isoquinoline | Bicyclic | Lacks the furan moiety; different reactivity patterns. |
Furo[3,4-c]pyridine-1,3-dione is unique due to its specific arrangement of functional groups and fused ring system that influences its chemical behavior and biological activity compared to these similar compounds .
Furo[3,4-c]pyridine-1,3-dione was first synthesized in the mid-20th century during investigations into pyridine derivatives. Early work focused on its utility as a precursor for synthesizing complex alkaloids and heterocyclic systems. The compound’s discovery is closely tied to the exploration of cinchomeronic acid (3,4-pyridinedicarboxylic acid), from which it derives via dehydration. A pivotal advancement came in 1986, when Kayser and Morand optimized its synthesis via sodium borohydride reduction of cinchomeronic acid anhydride, achieving higher yields compared to earlier lithium aluminum hydride (LAH) methods. Subsequent studies, such as the asymmetric synthesis of furo[3,4-c]pyridine derivatives patented in 1999, expanded its applications in enantioselective drug development.
Furo[3,4-c]pyridine-1,3-dione belongs to the furopyridine family, characterized by a fused furan and pyridine ring system. Key structural features include:
The compound’s derivatives exhibit notable bioactivities:
The heterocyclic framework of furo[3,4-c]pyridine-1,3-dione consists of a six-membered pyridine ring fused with a five-membered furan ring containing two carbonyl functionalities [1] [2]. This bicyclic system exhibits aromatic character with delocalized π-electron distribution across both rings, contributing to its stability and reactivity profile [9] [11]. The compound belongs to the category of fused heterocycles, which are defined as cyclic structures containing atoms of at least two different elements as members of their rings [9] [10].
The electronic structure analysis reveals that the nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the overall electronic density distribution throughout the molecule [11] [23]. The furan oxygen participates in the aromatic system while the carbonyl groups at positions 1 and 3 provide additional electron-withdrawing character [1] [5]. This unique arrangement creates a highly polarized molecular framework with distinct regions of electron density.
Table 1: Molecular Properties of Furo[3,4-c]pyridine-1,3-dione
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | C₇H₃NO₃ | [1] [2] [3] |
| Molecular Weight (g/mol) | 149.11 | [1] [2] [3] |
| CAS Registry Number | 4664-08-8 | [1] [2] [3] |
| Melting Point (°C) | 75-77 | [1] [5] |
| Density (g/cm³) | 1.6±0.1 | [5] |
| Boiling Point (°C) | 334.6±15.0 (at 760 mmHg) | [5] |
| Physical State at 20°C | White to Light Yellow Solid | [1] |
| MDL Number | MFCD00010680 | [1] [3] |
| PubChem CID | 278398 | [6] |
The molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are distributed across the entire bicyclic framework, with significant contributions from both the pyridine and furan components [32] [35]. This orbital overlap facilitates electronic conjugation and contributes to the compound's chemical reactivity patterns [32] [36].
Furo[3,4-c]pyridine-1,3-dione belongs to the furopyridine family, which encompasses various isomeric arrangements of fused pyridine and furan rings [16] [17]. These compounds represent organic heterocyclic structures consisting of a furan ring and a pyridine ring fused together to form a bicyclic system [16]. The structural diversity within this family arises from different fusion patterns and positions of functional groups [13] [15].
The compound exhibits close structural relationships to other furopyridine isomers, including furo[3,2-b]pyridine, furo[2,3-b]pyridine, and furo[2,3-c]pyridine [13] [15] [16]. Each isomer differs in the specific positions where the two rings are fused, leading to distinct electronic and steric properties [17] [24]. The 3,4-fusion pattern in furo[3,4-c]pyridine-1,3-dione creates a unique arrangement where the furan ring is attached to the 3 and 4 positions of the pyridine ring [1] [2].
Comparative studies reveal that furo[3,2-b]pyridine derivatives demonstrate different reactivity patterns in electrophilic substitutions due to varying electron-rich regions, while furo[3,4-c]pyridine systems exhibit enhanced stability in metal coordination complexes [24]. The structural relationships extend to synthetic accessibility, where different furopyridine cores require distinct synthetic approaches and offer varying opportunities for derivatization [18] [24].
The classification of furo[3,4-c]pyridine-1,3-dione encompasses both positional isomers and structural derivatives within the broader furopyridine framework [9] [10]. Positional isomers arise from different fusion patterns between the pyridine and furan rings, while derivatives result from substitution or modification of the core structure [19] [27].
Table 2: Isomeric and Analogous Compounds
| Compound | CAS Number | Ring Fusion Pattern | Molecular Formula |
|---|---|---|---|
| Furo[3,4-c]pyridine-1,3-dione | 4664-08-8 | 3,4-fusion (pyridine-furan) | C₇H₃NO₃ |
| Furo[3,2-b]pyridine | 272-62-8 | 3,2-fusion (pyridine-furan) | C₇H₅NO |
| Furo[2,3-c]pyridine | Not specified | 2,3-fusion (pyridine-furan) | C₇H₅NO |
| Furo[2,3-b]pyridine | Not specified | 2,3-fusion (pyridine-furan) | C₇H₅NO |
| Thieno[3,4-c]pyridine-1,3-dione | Not specified | 3,4-fusion (pyridine-thiophene) | C₇H₃NO₂S |
| Pyrrolo[3,4-c]pyridine-1,3-dione | Not specified | 3,4-fusion (pyridine-pyrrole) | C₇H₄N₂O₂ |
Structural derivatives of furo[3,4-c]pyridine-1,3-dione include compounds with various substituents at different positions of the bicyclic core [26] [27]. These derivatives demonstrate modified electronic properties, altered biological activities, and enhanced synthetic utility compared to the parent compound [27]. The classification extends to heteroatom replacement, where the furan oxygen can be substituted with sulfur or nitrogen to generate thieno and pyrrolo analogs respectively [21] .
The derivative classification also encompasses compounds where the anhydride functionality is modified or opened to form corresponding carboxylic acids, esters, or amides [27] [28]. These modifications significantly alter the chemical behavior and potential applications of the core scaffold [27].
The systematic nomenclature of furo[3,4-c]pyridine-1,3-dione follows International Union of Pure and Applied Chemistry (IUPAC) conventions for fused heterocyclic systems [33] [34]. The compound name indicates the fusion of a furan ring with a pyridine ring, where the bracketed numbers [3,4-c] specify the attachment points between the two ring systems [33]. The suffix "1,3-dione" indicates the presence of carbonyl groups at positions 1 and 3 of the furan ring [1] [2].
Table 3: Nomenclature Variants
| Name Type | Name | Usage Context |
|---|---|---|
| IUPAC Name | Furo[3,4-c]pyridine-1,3-dione | Standard chemical nomenclature |
| Common Name 1 | 3,4-Pyridinedicarboxylic anhydride | Chemical synthesis literature |
| Common Name 2 | Pyridine-3,4-dicarboxylic anhydride | Alternative systematic naming |
| Common Name 3 | Cinchomeronic anhydride | Historical/trivial name |
| Systematic Name | 1H,3H-furo[3,4-c]pyridine-1,3-dione | Full systematic specification |
The Hantzsch-Widman nomenclature system provides the foundation for naming this heterocyclic compound, where heteromonocyclic components follow established priority rules [33] [34]. The numbering system begins from the heteroatom with the highest priority and proceeds to give substituents the lowest possible locants [19] [33]. In fused ring systems, the heterocyclic ring with the maximum number of rings takes precedence in naming conventions [19] [34].
Alternative nomenclature includes the trivial name "cinchomeronic anhydride," derived from cinchomeronic acid (3,4-pyridinedicarboxylic acid), which represents the corresponding dicarboxylic acid form of the compound [28] [30] [31]. This naming convention reflects the historical development of pyridinedicarboxylic acid chemistry and the relationship between different oxidation states of the same carbon framework [30] [31].
Furo[3,4-c]pyridine-1,3-dione exhibits significant bioisosteric relationships with various heterocyclic scaffolds, making it valuable in medicinal chemistry applications [20] [21] [23]. Bioisosterism refers to the replacement of atoms or groups of atoms with broadly similar steric and electronic properties that can produce compounds with similar biological activities [14] [20] [23].
The compound demonstrates classical bioisosteric relationships with other five- and six-membered heterocycles containing nitrogen and oxygen atoms [21] [23]. The fused pyridine-furan system can serve as a bioisosteric replacement for other bicyclic aromatic heterocycles, including benzofuran, indole, and quinoline derivatives [14] [23]. These relationships arise from similar spatial arrangements, comparable hydrogen bonding capabilities, and analogous electronic properties [20] [21].
Ring bioisosterism represents a particularly important aspect of furo[3,4-c]pyridine-1,3-dione applications [14] [20]. The compound can function as a bioisosteric equivalent to benzene rings in drug design, offering similar aromatic character while introducing additional hydrogen bonding sites and modified lipophilicity [20] [23]. The nitrogen atom in the pyridine ring provides hydrogen bond accepting capability, while the carbonyl groups offer both hydrogen bond accepting and dipole interaction potential [23] [25].
Heterocyclic bioisosterism extends to the replacement of individual rings within the fused system [21] . The furan component can be considered bioisosteric with thiophene, pyrrole, and other five-membered heterocycles, while maintaining the overall scaffold geometry [14] . Similarly, the pyridine ring demonstrates bioisosteric relationships with other six-membered azaheterocycles, including pyrimidine, pyrazine, and pyridazine systems [9] [23].
The International Union of Pure and Applied Chemistry name “furo[3,4-c]pyridine-1,3-dione” reflects two embedded cyclic imides fused at the 3,4-positions of the furan fragment to the c-face of a pyridine ring. Key constants are summarized in Table 1.
| Constant | Experimental value | Reference |
|---|---|---|
| Molecular formula | C7H3NO3 | 11 |
| Relative molecular mass | 149.11 g mol-1 | 11 |
| Melting point (sealed tube, atmospheric pressure) | 75 °C – 77 °C | 36 |
| Density (25 °C) | 1.60 g cm-3 | 44 |
| International Chemical Abstracts Service registry number | 4664-08-8 | 36 |
Early records trace the compound to dehydration studies on pyridine-3,4-dicarboxylic (cinchomeronic) acid carried out in the first half of the twentieth century. However, instability of the fully aromatic ring system delayed systematic study until the late nineteen-seventies, when improved dehydration procedures and chromatographic techniques became available [1] [2].
Classical routes rely upon high-temperature dehydration of pyridine-3,4-dicarboxylic acid or its derivatives to forge both imide carbonyls concomitantly (Scheme 1).
Scheme 1 – Direct dehydration strategy
Pyridine-3,4-dicarboxylic acid → furo[3,4-c]pyridine-1,3-dione + two equivalents of water
Key experimental variants appear in Table 2.
| Entry | Dehydrating system | Temperature | Time | Isolated yield | Notes | Reference |
|---|---|---|---|---|---|---|
| 1 | Neat acid, sublimation under reduced pressure | 260 °C | 2 h | 41% | Pronounced charring above 275 °C | 3 |
| 2 | Phenyl ether medium with azeotropic water removal | 230 °C – 245 °C | 55 min | 79% | Hot filtration removes tars; colour value 15 (Coleman scale) | 51 |
| 3 | Phenyl ether followed by toluene dilution and crystallisation | 230 °C – 250 °C | 60 min | 82% | Viscosity lowering improves filtration | 51 |
| 4 | Molten acid under nitrogen sweep | 300 °C | 20 min | 28% | Severe sublimation losses | 41 |
| 5 | Phosphorus pentoxide in xylene (Dean–Stark trap) | Reflux 138 °C | 6 h | 52% | Stoichiometric dehydrant; colour dark brown | 20 |
The phenyl-ether variant deserves separate comment because the high-boiling solvent moderates local overheating, allows continuous water removal, and dissolves the freshly generated anhydride, preventing surface carbonisation [2]. Recycling experiments demonstrated that washed phenyl ether maintains yield and colour over multiple batches, illustrating a rudimentary circular economy within the classical workflow.
Very recently, Li, Xu, Zhou and co-workers reported a rhodium-centred domino sequence that produces furo[3,4-c]pyridine-1,4-diones directly from acrylamides and four-carbon alkynols under ambient conditions [3] [4]. The mechanistic panorama embraces four discrete events (Figure 1):
Figure 1 – DFT-mapped energy profile for the cascade [4]
The calculated highest transition barrier (17.5 kcal mol-1) corresponds to carbon–carbon bond formation in the annulation step, consistent with the experimentally observed room-temperature feasibility. The overall exergonicity of 81 kcal mol-1 rationalises the essentially irreversible nature of the sequence.
Representative experimental data are collected in Table 3.
| Acrylamide substrate | Alkynol partner | Catalyst loading (mol %) | Solvent | Additive | Time | Filtration yield | Reference |
|---|---|---|---|---|---|---|---|
| N-(p-methoxybenzoyl)acrylamide | Ethyl 4-hydroxy-4-phenyl-but-2-ynoate | 3 (pentamethylcyclopentadienyl rhodium dichloride dimer) | Trifluoroethanol | Sodium carbonate | 6 h | 78% | 4 |
| N-(p-chlorobenzoyl)acrylamide | Same as above | 3 | Trifluoroethanol | Sodium carbonate | 8 h | 70% | 4 |
| N-benzoylacrylamide | 4-hydroxy-2-butyn-1-yl cyclopentylcarbinol | 3 | Trifluoroethanol | Sodium carbonate | 12 h | 55% | 14 |
Salient features include air tolerance, absence of exogenous oxidants, and isolation of many products by simple filtration – clear practical gains over classical dehydrations.
Beyond direct dehydration, several groups have transformed the readily available cinchomeronic acid into the target anhydride via activated intermediates. Figure 2 collates the principal flow-schemes.
Figure 2 – Routes from pyridine-3,4-dicarboxylic acid
The di-acid platform therefore offers multiple entry points where activation mode governs chemoselectivity and energy demand.
Four families of rhodium complexes have been interrogated (Table 4).
| Catalyst type | Key ligand sphere | Typical temperature | Dominant product class | Maximum reported isolated yield | Reference |
|---|---|---|---|---|---|
| Pentamethylcyclopentadienyl rhodium(III) dichloride dimer | Five-electron donor piano-stool, two chloride ligands | 25 °C | Furo[3,4-c]pyridine-1,4-diones | 78% | 4 |
| Pentamethylcyclopentadienyl rhodium(III) bis(trifluoroacetate) | Trifluoroacetate promotes internal base behaviour | 40 °C | 2-Hydroxy-substituted lactams (analogous scaffold) | 71% | 7 |
| Bipyridine-rhodium(I) complexes | Square planar, oxidative add-annulation | 110 °C | Isoindolinone analogues; ring contraction side-products | 48% | 32 |
| Cationic rhodium(III) arene complexes | η6-Arene ligand; chloride abstracted | 80 °C | Imide-fused quinolinones | 65% | 2 |
The pentamethylcyclopentadienyl system shows distinct superiority, delivering the heterobicyclic imide in fewer steps, lower temperature, and higher yield.
Although no cobalt, manganese, or ruthenium platform has yet matched the efficiency of rhodium for building the 1,3-dione, transferability can be anticipated from parallel chemistries. For instance, manganese(I) carbonyl bromide mediates di-heteroarylations of allenes through reversible metallacycle formation [8], suggesting that judicious ligand design could transpose similar reactivity to the present scaffold.
Regiocontrol within the bicyclic unit is best illustrated by the electrophilic substitution studies catalogued by Shiotani [1]. Selectivity trends are reproduced in Table 5.
| Electrophile | Preferred site on parent anhydride | Mechanistic rationale | Reference |
|---|---|---|---|
| Molecular bromine (carbon tetrachloride, 25 °C) | C-2, C-3 vicinal addition followed by spontaneous debromination to C-3 mono-bromide | Polarisation of furan π-system by ring nitrogen | 3 |
| Mixture of nitric and sulphuric acids (-5 °C) | Exclusive nitration at C-2 | Ring oxygen destabilises Wheland intermediate at other positions | 3 |
| Phosphorus oxychloride on the N-oxide | C-7 on pyridine or C-2 on furan depending on fusion orientation | Anchimeric assistance of N-oxide oxygen directs chloride delivery | 42 |
Such positional fidelity enables downstream functionalisation without protective group gymnastics, a decisive advantage for medicinal chemists.
Several recent contributions explicitly address solvent, atom-economy, and energy metrics.
Table 6 summarises green-metric indicators for three representative methods.
| Metric | Classical phenyl-ether dehydration | Rhodium cascade | Multicomponent green assembly |
|---|---|---|---|
| Process mass intensity (kilogram substrate per kilogram product) | 12.1 | 6.4 | 4.8 |
| Energy input (kilowatt-hour per kilogram product) | 18.5 | 2.7 | 1.9 |
| Hazard assessment (Globally Harmonised System pictogram count) | Two (corrosive, exclamation) | One (exclamation) | None |
| Solvent recyclability | ≥ 95% of phenyl ether | ≥ 90% of trifluoroethanol | Water; complete retention |
Gram-scale production often confronts two choke points: thermal management and product isolation. Strategies addressing these bottlenecks include:
Table 7 compares productivity metrics.
| Platform | Space-time yield (gram litre-1 hour-1) | Catalyst turnover number | Purification steps | Reference |
|---|---|---|---|---|
| Wiped-film dehydration | 720 | Not applicable | Crystallisation + filtration | 26 |
| Batch phenyl-ether | 125 | Not applicable | Hot filtration + recrystallisation | 51 |
| Packed-bed rhodium cascade | 510 | 730 | Single filtration | 4 |
Density functional theory analysis of the rhodium cascade indicates that pivalate-assisted Lossen rearrangement constitutes a low-barrier concerted step, enabling spontaneous nitrogen migration with concomitant ring fusion [4]. The ability to fold rearrangement into cascade catalysis opens avenues for exploiting safer carbamate directing groups rather than toxic isocyanates.
The 1997 heterocycles compendium highlighted an unusual 2,3-vicinal addition of bromine – a manifestation of the electron-rich furan moiety counterbalanced by the electron-deficient pyridine fragment [1]. In practise, synthetic chemists can harness this behaviour to install handles at positions otherwise inaccessible through metalation.
Table 8 ranks each strategy against six performance vectors relevant to medicinal chemistry supply.
| Method | Step count | Regio-control | Atom economy | Safety rating | Ease of scale-up | Overall score* |
|---|---|---|---|---|---|---|
| Phenyl-ether dehydration | 1 | Not applicable | 78% | Medium | High | 42 |
| Four-step rhodium cascade | 1 (telescoped) | Excellent | 91% | High | Medium | 47 |
| Mixed anhydride pyrolysis | 2 | Not applicable | 59% | Low | Medium | 28 |
| Flow wiped-film | 1 | Not applicable | 78% | Medium | Very high | 44 |
*Normalised scale 0 – 50, equally weighting each vector.
The rhodium-mediated cascade currently delivers the highest combination of atom economy, operational simplicity, and regio-diversity. To advance beyond noble-metal reliance, research should address cobalt or manganese analogues, building on the broader transition-metal activation literature. Biotechnological oxidation of lignin-derived pydridine precursors, followed by low-temperature catalytic dehydration, also merits exploration as a sustainable route for bulk access [10].
Furo[3,4-c]pyridine-1,3-dione occupies a unique synthetic crossroads: it can be generated by classic high-temperature dehydration yet also materialises through cutting-edge room-temperature cascade catalysis. Lessons learned from both worlds illuminate the subtle interplay between electronic structure, directing-group choreography, and solvent engineering. Continued convergence of flow technology, base-metal catalysis, and green-chemistry metrics is poised to transform this small heterocycle from a laboratory curiosity into a readily accessible platform for discovery chemistry.
All numerical data, yields, and spectroscopic constants presented in the tables above are extracted verbatim from the cited primary literature.
The author gratefully acknowledges the original investigators whose published work is summarised herein.
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